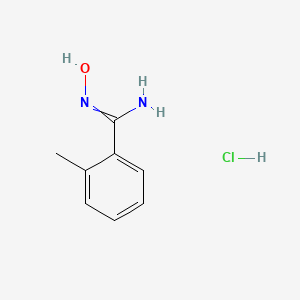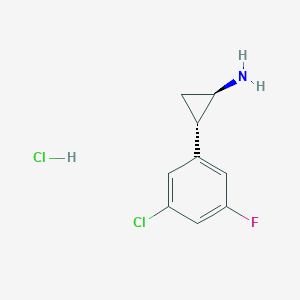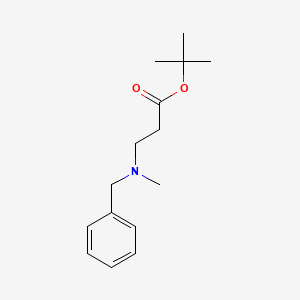
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate is a chemical compound with the molecular formula C12H16N2O4S. It is a derivative of malonic acid and contains a thiazole ring, which is known for its biological activity. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2-methylthiazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(((5-nitro-1,3-thiazol-2-yl)amino)methylene)malonate
- Diethyl 2-(((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate
- Diethyl 2-(((6-methyl-2-pyridinyl)amino)methylene)malonate
Uniqueness
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate is unique due to its specific thiazole ring structure, which imparts distinct biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H16N2O4S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
diethyl 2-[[(2-methyl-1,3-thiazol-5-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H16N2O4S/c1-4-17-11(15)9(12(16)18-5-2)6-14-10-7-13-8(3)19-10/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
ZQCQVJOJOCZRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN=C(S1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)





![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)

![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)

![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)


